molecular formula C8H7F2NO2 B2795678 4-(Difluoromethyl)-1-methyl-2-nitrobenzene CAS No. 1261605-93-9

4-(Difluoromethyl)-1-methyl-2-nitrobenzene

Cat. No.: B2795678
CAS No.: 1261605-93-9
M. Wt: 187.146
InChI Key: VXDNVOQSZZQZLO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-methyl-2-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the electrophilic difluoromethylation of aromatic compounds. This process can be achieved using difluoromethylating agents such as ClCF₂H in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput . The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(Difluoromethyl)-1-methyl-2-aminobenzene, while substitution reactions can produce a variety of functionalized benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated aromatic compounds, such as difluoromethyl phenyl sulfide and trifluoromethylated benzene derivatives .

Uniqueness

4-(Difluoromethyl)-1-methyl-2-nitrobenzene is unique due to the combination of its difluoromethyl, methyl, and nitro groups, which confer distinct chemical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets .

Properties

IUPAC Name

4-(difluoromethyl)-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDNVOQSZZQZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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